3-[(4-Methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one
Description
3-[(4-Methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one (CAS Ref: 3D-FM123052) is a cyclohexenone derivative featuring a 4-methoxyphenylamino substituent at the 3-position and two methyl groups at the 5,5-positions. Its synthesis likely involves alkylation or condensation reactions, as seen in related compounds (e.g., Scheme 2 in ). Notably, commercial availability data suggest it is discontinued in standard quantities, possibly due to niche applications or synthetic challenges .
Properties
IUPAC Name |
3-(4-methoxyanilino)-5,5-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-15(2)9-12(8-13(17)10-15)16-11-4-6-14(18-3)7-5-11/h4-8,16H,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCVKUDLIIDNJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=CC=C(C=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351370 | |
| Record name | 3-[(4-methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49673089 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
24706-48-7 | |
| Record name | 3-[(4-Methoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24706-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(4-methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5-DIMETHYL-3-(4-METHOXYANILINO)-2-CYCLOHEXEN-1-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 3-[(4-Methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production.
Chemical Reactions Analysis
3-[(4-Methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, where the methoxy group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(4-Methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in pharmaceutical testing and as a reagent in organic synthesis.
Industry: It is used in the development of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-Methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress . The compound’s anticancer activity is linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Halogen-Substituted Analogs
- 3-[(4-Bromophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one (CAS 106518-84-7): Replacing the methoxy group with bromine introduces a heavier, electronegative atom. The molecular weight increases (294.19 g/mol vs. ~273.34 g/mol for the methoxy analog), impacting solubility and crystallinity . Key Difference: Bromine’s larger atomic radius may increase steric hindrance and influence crystal packing, as observed in crystallographic studies of halogenated cyclohexenones .
- 3-[(2-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one: The 2-fluoro substituent introduces ortho-directed steric effects and strong electron withdrawal. This compound is available from multiple suppliers, indicating broader applicability .
Alkoxy and Trifluoromethoxy Derivatives
- 5,5-Dimethyl-3-((4-(trifluoromethoxy)phenyl)amino)cyclohex-2-en-1-one (CAS 1023590-22-8): The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing, contrasting with the electron-donating methoxy (-OCH₃) group. The increased hydrophobicity may enhance membrane permeability but reduce aqueous solubility .
Amino-Substituted Analogs
- 3-((2-Aminophenyl)amino)-5,5-dimethylcyclohex-2-en-1-one (CAS 39222-69-0): The 2-aminophenyl group introduces additional nucleophilicity and hydrogen-bonding capacity. This compound’s higher polarity may improve solubility in polar solvents but reduce lipid solubility. It is commercially available, suggesting utility in drug discovery or materials science .
Dimeric and Extended Conjugation Systems
- The methylene bridge facilitates conjugation, possibly altering UV-Vis absorption profiles. Such dimers are synthesized in high yields (95%) via Mannich-type reactions, indicating robust synthetic accessibility .
3-[(E)-2-(4-Chlorophenyl)ethenyl]-5,5-dimethylcyclohex-2-en-1-one :
Substituent Position and Steric Effects
- 3-[(3-Hydroxycyclohexyl)amino]-5,5-dimethylcyclohex-2-en-1-one (CAS Ref: 10-F181350): The hydroxycyclohexyl substituent introduces chirality and hydrogen-bonding donors. This compound’s stereochemistry may influence biological activity, as seen in enantioselective enzyme inhibition. Its molecular weight (237.34 g/mol) is lower than the methoxy analog, suggesting divergent pharmacokinetics .
Comparative Data Table
Biological Activity
3-[(4-Methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one is a compound with significant potential in biological research, particularly in the fields of antioxidant and anticancer activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula: C15H19NO2
- Molecular Weight: 245.32 g/mol
- CAS Number: 24706-48-7
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Its antioxidant properties are linked to its capacity to scavenge free radicals, thereby reducing oxidative stress in cells. This mechanism is crucial for its potential therapeutic applications in cancer treatment.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant activity. The DPPH radical scavenging method has been employed to evaluate its efficacy:
| Compound | DPPH Scavenging Activity (%) | Comparison |
|---|---|---|
| This compound | High | Higher than ascorbic acid |
| Ascorbic Acid | Moderate | Standard reference |
In a study, derivatives of this compound showed antioxidant activity approximately 1.4 times higher than that of ascorbic acid, suggesting strong potential for therapeutic applications in oxidative stress-related diseases .
Anticancer Activity
The anticancer properties have been evaluated against various cancer cell lines using the MTT assay. Notable findings include:
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| U-87 (Glioblastoma) | 19.6 ± 1.5% reduction | High |
| MDA-MB-231 (Breast Cancer) | 30% reduction at 100 µM | Moderate |
These results indicate that the compound is particularly effective against glioblastoma cells compared to breast cancer cells . The mechanism of action involves apoptosis induction via caspase activation and cell cycle arrest.
Case Studies and Research Findings
- Study on Antioxidant and Anticancer Activities :
- Caspase Activation :
-
Comparative Analysis :
- When compared with similar compounds like 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline, the unique structure of this compound contributes to its distinct biological activities.
Q & A
Q. What synthetic routes are effective for preparing 3-[(4-Methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one?
A common approach involves Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce the 4-methoxyphenyl group. For example, analogs like 4-aminoquinoline derivatives are synthesized using PdCl₂(PPh₃)₂ and PCy₃ as catalysts in DMF with K₂CO₃ as a base, followed by column chromatography for purification . Optimization of reaction temperature (e.g., 45°C) and stoichiometry (1.0 equiv. of reagents) is critical for yield improvement .
Q. How can the structure of this compound be confirmed post-synthesis?
Single-crystal X-ray diffraction is the gold standard for structural elucidation, as demonstrated in studies of similar cyclohexenone derivatives . Complementary techniques include:
Q. What methods are recommended for assessing purity and identifying impurities?
- HPLC with UV detection : Use a C18 column and gradient elution (e.g., hexane/EtOH) to resolve impurities. Limit individual impurities to <0.1% and total impurities to <0.5% .
- Thin-layer chromatography (TLC) : Monitor reactions using hexane/EtOH (1:1) with Rf ~0.59 as a reference .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be investigated?
- Kinetic studies : Track intermediates via time-resolved NMR or stopped-flow spectroscopy .
- Computational modeling : Use DFT calculations to map energy profiles for key steps like enamine formation or cyclization .
Q. What experimental designs are suitable for studying its environmental fate?
Adopt frameworks like Project INCHEMBIOL , which includes:
Q. How can structure-activity relationships (SAR) be explored for pharmacological applications?
- Analog synthesis : Vary substituents (e.g., replace methoxy with halogens) and test biological activity (e.g., antimicrobial assays).
- Molecular docking : Screen against target proteins (e.g., kinases) to identify binding motifs .
Q. How should contradictory spectral data (e.g., NMR shifts) be resolved?
Q. What strategies optimize stability under varying pH and temperature conditions?
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions.
- Accelerated stability testing : Use thermal gravimetric analysis (TGA) to determine decomposition thresholds .
Q. How can regioselectivity challenges in functionalization be addressed?
Q. What advanced spectroscopic techniques validate electronic properties?
- UV-Vis spectroscopy : Identify π→π* and n→π* transitions in the enone system.
- Cyclic voltammetry : Measure redox potentials to assess electron-donating/withdrawing effects of substituents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
